molecular formula C23H25ClN6O B1193839 TG11-77 HCl

TG11-77 HCl

Cat. No.: B1193839
M. Wt: 436.944
InChI Key: KNHQNXHZXZHWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Prostaglandin (B15479496) E2 Signaling Pathways and EP2 Receptor Biology

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of bioactive lipids derived from arachidonic acid. nih.gov Its synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov PGH2 is subsequently isomerized into PGE2 by specific PGE synthases. nih.gov

PGE2 exerts its diverse biological effects by binding to a family of four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. nih.govfrontiersin.org These receptors are distributed differently across tissues and activate distinct intracellular signaling cascades, leading to a wide array of physiological and pathological responses. nih.gov

The EP2 receptor is a 53 kDa protein encoded by the PTGER2 gene, located on human chromosome 14q22.1. spandidos-publications.comwikipedia.org Upon binding PGE2, the EP2 receptor couples to the stimulatory G protein, Gαs. nih.gov This coupling activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). spandidos-publications.comnih.gov The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac). nih.govnih.gov The EP2 receptor can also engage in G protein-independent signaling through β-arrestin pathways. nih.govnih.gov Unlike some other prostanoid receptors, EP2 typically does not internalize after activation, allowing for sustained signaling in the presence of its ligand. nih.gov

Table 1: Prostaglandin E2 (PGE2) Receptor Subtypes and Signaling Pathways
ReceptorPrimary G Protein CouplingKey Downstream SignalGeneral Cellular Response
EP1Gαq↑ Intracellular Ca²⁺Smooth muscle contraction
EP2Gαs↑ cAMPSmooth muscle relaxation, inflammation, immune modulation nih.gov
EP3Gαi↓ cAMPInhibition of neurotransmission, smooth muscle contraction
EP4Gαs↑ cAMPImmune modulation, bone formation, vasodilation

Rationale for Pharmacological Modulation of EP2 Receptors in Disease Contexts

The central role of the COX-2 enzyme in inflammation and pain is well-established, leading to the development of COX-2 inhibitor drugs. However, the chronic use of these inhibitors has been associated with significant cardiovascular side effects, largely due to the concurrent blockade of beneficial prostanoids like prostacyclin (PGI2). nih.gov This has driven the rationale for developing more targeted therapies that act downstream of COX-2, focusing on specific prostanoid receptors that mediate the detrimental effects. nih.gov

The EP2 receptor is a particularly compelling target because its activation is implicated in the pathology of numerous diseases. nih.gov

Neuroinflammation and Neurodegeneration: In the central nervous system (CNS), activation of the EP2 receptor on microglia and other cells is linked to the production of pro-inflammatory cytokines and reactive oxygen species. nih.gov This neuroinflammatory response is a key feature in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy. nih.govnih.govnih.gov Therefore, blocking the EP2 receptor is hypothesized to reduce this damaging inflammation. nih.gov

Cancer: PGE2 signaling through the EP2 receptor has been shown to promote tumor growth, invasion, and angiogenesis (the formation of new blood vessels that supply tumors). spandidos-publications.comnih.gov EP2 activation can enhance cancer cell migration and survival. spandidos-publications.com Antagonism of this receptor is being investigated as a strategy to inhibit tumor progression and metastasis. patsnap.com

Inflammatory Disorders: The EP2 receptor is a key mediator of inflammation in peripheral tissues. nih.gov It is involved in conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.govpatsnap.com In models of joint inflammation, EP2 activation exacerbates the inflammatory response. nih.gov

Pain: EP2 receptors located on nerve cells in both the peripheral and central nervous systems contribute to the perception of inflammatory and neuropathic pain. wikipedia.org

By selectively antagonizing the EP2 receptor, it may be possible to mitigate the pathological processes driven by PGE2 while sparing the physiological functions mediated by other EP receptors, offering a more precise and potentially safer therapeutic strategy than broad COX-2 inhibition. alzdiscovery.org

Historical Context of EP2 Antagonist Development

The recognition of the EP2 receptor as a valid therapeutic target spurred research efforts in both academia and the pharmaceutical industry to discover and develop selective antagonists. Early development yielded several distinct chemical classes of EP2 antagonists.

Initial efforts by Pfizer led to the development of compounds like PF-04418948 , which was tested in a Phase 1 clinical trial before development was discontinued. nih.govalzdiscovery.org This compound was noted to be peripherally restricted, limiting its use for CNS disorders. alzdiscovery.org Around the same time, researchers at Emory University initiated an ultrahigh-throughput screening campaign that identified a potent antagonist with a cinnamic amide scaffold, TG4-155 . nih.govacs.org

While promising, these first-generation compounds often had limitations, such as moderate selectivity against other prostanoid receptors, low metabolic stability, and poor brain permeability, which restricted their utility in chronic disease models, particularly those involving the CNS. nih.govacs.org Structure-activity relationship (SAR) studies on TG4-155 led to the development of TG6-10-1 , an analog with improved metabolic stability and brain penetration. nih.govnih.govpnas.org TG6-10-1 demonstrated beneficial effects in preclinical models of status epilepticus, reducing neuroinflammation and neuronal injury. acs.orgpnas.org

Properties

Molecular Formula

C23H25ClN6O

Molecular Weight

436.944

IUPAC Name

2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride

InChI

InChI=1S/C23H24N6O.ClH/c1-14-10-15(2)27-21(11-14)29-23-25-12-17(13-26-23)22(30)24-9-8-18-16(3)28-20-7-5-4-6-19(18)20;/h4-7,10-13,28H,8-9H2,1-3H3,(H,24,30)(H,25,26,27,29);1H

InChI Key

KNHQNXHZXZHWSS-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(NC2=NC(C)=CC(C)=C2)N=C1)NCCC3=C(C)NC4=C3C=CC=C4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG11-77;  TG-11-77;  TG 11-77;  TG1177;  TG-1177;  TG 1177;  TG11-77 HCl;  TG11-77 hydrochloride

Origin of Product

United States

Chemical Synthesis and Structural Optimization of Tg11 77 Hcl

Discovery and Initial Lead Compounds Preceding TG11-77 HCl

The journey to this compound began with high-throughput screening, which led to the identification of TG4-155, a cinnamic amide compound, as a potent EP2 antagonist. uni.lunih.gov Subsequent structure-activity relationship (SAR) studies on TG4-155 yielded the first-generation brain-permeable lead compound, TG6-10-1 (also known as compound 1). uni.lunih.gov

Despite its initial promise, TG6-10-1 exhibited several limitations, including a moderate 10-fold selectivity for EP2 over the DP1 receptor, low aqueous solubility (27 µM), and a moderate plasma half-life of 1.7 hours. uni.lunih.gov While it demonstrated a brain-to-plasma ratio of 1.7, these pharmacokinetic and selectivity issues limited its utility for chronic dosing in CNS disease models such as Alzheimer's disease. uni.lunih.gov Other EP2 antagonists developed by Pfizer and Amgen were also noted, with the Amgen compounds showing more suitability for chronic administration, while the Pfizer and Emory laboratory derivatives faced challenges related to liver metabolic stability, plasma half-life, or brain permeability. uni.lunih.gov The primary objective of subsequent research was to develop a more selective, aqueous-soluble compound with an enhanced plasma half-life while maintaining potent EP2 antagonism and brain permeability. uni.lunih.gov

Synthetic Methodologies for this compound and Analogues

This compound, also referred to as 20o.HCl or BPN300343, is chemically known as 2-((4,6-Dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide hydrochloride. tocris.comguidetopharmacology.orgguidetomalariapharmacology.orguni-freiburg.de

The synthesis of this compound from its free base, 20o, involves a straightforward salt formation. Specifically, a solution of 20o (500 mg, 1.25 mmol, 1 equivalent) in dichloromethane (B109758) (5 mL) is treated with 4M HCl in dioxane (0.62 mL, 2.5 mmol, 2 equivalents) at 0 °C. The mixture is then stirred at room temperature for 12 hours. The resulting precipitated solid is isolated by filtration, washed successively with dichloromethane (5 mL) and ethyl acetate (B1210297) (5 mL), and finally dried to yield the desired hydrochloride salt, 20o.HCl. uni.lunih.gov

For the synthesis of second-generation analogues, lead optimization studies involved replacing the acrylamide (B121943) moiety found in earlier compounds with an amide linker. uni.lunih.gov General synthetic schemes employed reagents and conditions such as DMAP, EDCI·HCl, and DMF at room temperature for 24 hours (Scheme 3). nih.gov Another approach (Scheme 4) involved palladium(II) acetate (Pd(OAc)2), BINAP, and Cs2CO3 in dioxane at 100 °C for 48 hours, followed by hydrolysis with LiOH in THF:H2O at 60 °C for 12 hours, and subsequent amide coupling using EDCI·HCl, DMAP, and DMF at 50 °C for 24–48 hours. uni.lunih.gov An example of this involved the reaction of ethyl-2-aminopyrimidine-5-carboxylate (21) with compound 17o in the presence of palladium(II) acetate to form intermediate 22, which was then hydrolyzed to acid precursor 23. nih.gov These synthetic efforts were primarily conducted by researchers at Emory University. uni.luamericanelements.com

Structure-Activity Relationship (SAR) Studies for EP2 Receptor Binding and Selectivity

Extensive SAR studies were conducted to improve the pharmacological profile of EP2 antagonists, building upon the insights gained from the first-generation lead TG6-10-1. These studies revealed that the acrylamide moiety present in TG6-10-1 was not essential for its EP2 bioactivity. uni.lunih.gov This finding prompted the development of second-generation analogues featuring an amide linker, which proved crucial for enhancing drug metabolism and pharmacokinetic (DMPK) properties. uni.lunih.gov

Early leads in this second generation, such as compounds 2a and 3, demonstrated high EP2 potency and selectivity, along with improved aqueous solubility. uni.lunih.gov However, compound 2a suffered from poor DMPK properties, exhibiting a very short half-life of less than 2 minutes in mouse liver microsomes. uni.lunih.gov Conversely, compound 3 showed excellent stability in mouse liver microsomes (>60 minutes) and a good in vivo plasma half-life in mice (10.5 hours), but its very poor brain-to-plasma ratio of 0.02 rendered it unsuitable for CNS disease models. uni.lunih.gov

This compound emerged as a highly optimized compound from these SAR efforts. It demonstrates a Schild K_B value of 9.7 nM for the EP2 receptor, indicating its potent antagonistic activity. tocris.comguidetopharmacology.orgguidetomalariapharmacology.orguni-freiburg.deguidetopharmacology.org Critically, this compound exhibits remarkable selectivity, showing >300-fold to >500-fold selectivity for EP2 over other prostanoid receptors, including DP1 (K_B = 7,320 nM), EP4 (K_B = 5,300 nM), and IP receptors (K_B = >10,000 nM). guidetopharmacology.orgguidetomalariapharmacology.orguni-freiburg.deguidetopharmacology.org Structural modifications that maintained the pyrimidine (B1678525) as the middle ring and a 4,6-dimethyl pyridine (B92270) as the terminal ring were key to achieving this improved SAR profile. nih.gov The comprehensive SAR studies have provided a thorough understanding of the structural features necessary for both potency and selectivity. uni-freiburg.deguidetopharmacology.org

Optimization Strategies for Enhanced Pharmacological Profile

The overarching goal of the lead optimization program was to develop an EP2 antagonist with improved selectivity, enhanced aqueous solubility, and a prolonged plasma half-life, all while preserving its potency and ability to penetrate the brain. uni.lunih.gov These optimization strategies led to the synthesis of several second-generation analogues, culminating in this compound, which demonstrated significant improvements across these critical parameters. uni.lunih.gov

This compound exhibits excellent water solubility, reported at 2.52 mM (or 2.5 mM). uni.lunih.govtocris.comguidetopharmacology.org It effectively crosses the blood-brain barrier, with a brain-to-plasma ratio ranging from 0.4 to 4, depending on the timing of sample collection in mice. uni.lunih.govtocris.comuni-freiburg.deguidetopharmacology.org Its plasma half-life in mice is approximately 2.4 hours. tocris.comuni-freiburg.deguidetopharmacology.org

Beyond its improved pharmacokinetic properties, this compound has demonstrated significant pharmacological activities. It exhibits anti-inflammatory effects in vitro, as evidenced by its activity in EP2-expressing microglia-derived BV2 cell cultures. uni.lunih.gov Specifically, TG11-77 (at concentrations of 0.3 and 1 µM) inhibits the expression of pro-inflammatory genes such as COX-2, IL-1β, and IL-6, which are typically induced by lipopolysaccharide (LPS) and the EP2 receptor agonist ONO-AE1-259-01 in mouse BV-2 microglia expressing human EP2 receptors. guidetopharmacology.orgguidetomalariapharmacology.orginvivochem.cn

In preclinical studies, this compound has shown promise in attenuating neuroinflammation, gliosis, and amyloid pathology in a two-hit mouse model of Alzheimer's disease. nih.gov It also reduces microgliosis following status epilepticus. uni-freiburg.de Importantly, chronic administration of this compound in healthy mice did not result in adverse effects on body weight, motor performance, vital organ weights, blood cell counts, bone volume, or bone mineral density, suggesting a favorable safety profile in these models. americanelements.comguidetopharmacology.orgtocris.comresearchgate.net Furthermore, this compound has successfully passed several IND-related ADME-PK tests and showed only weak inhibition against blood transporters when compared to other compounds like Pfizer's PF-04418948 and Amgen's C52. tocris.com In mice, therapeutic concentrations were achieved, with plasma levels approximately 3-fold higher and brain levels 4.5-fold higher than its Schild potency (K_B = 9.7 nM), maintaining a brain-to-plasma ratio of 1.4. americanelements.com

Data Tables

Table 1: Key Pharmacological Properties of this compound

PropertyValueReference
Schild K_B (EP2)9.7 nM tocris.comguidetopharmacology.orgguidetomalariapharmacology.orguni-freiburg.deguidetopharmacology.org
Aqueous Solubility2.52 mM (or 2.5 mM) uni.lunih.govtocris.comguidetopharmacology.org
Plasma Half-life (mice)2.4 h tocris.comuni-freiburg.deguidetopharmacology.org
Brain-to-Plasma Ratio0.4 (or 0.4-4, 1.4 depending on timing) uni.lunih.govtocris.comuni-freiburg.deamericanelements.comguidetopharmacology.org

Table 2: Selectivity Profile of this compound

ReceptorK_B Value (nM)Selectivity vs. EP2 (Fold)Reference
EP29.71 tocris.comguidetopharmacology.orgguidetomalariapharmacology.orguni-freiburg.deguidetopharmacology.org
DP17,320~750 guidetopharmacology.orgguidetomalariapharmacology.org
EP45,300~546 guidetopharmacology.orgguidetomalariapharmacology.org
IP>10,000>1030 guidetopharmacology.orgguidetomalariapharmacology.org

Molecular and Cellular Pharmacology of Tg11 77 Hcl

EP2 Receptor Binding Affinity and Selectivity Profile

TG11-77 HCl has been extensively characterized for its potent and selective binding to the EP2 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory processes. nih.govacs.org

Quantitative functional assays have established this compound as a potent competitive antagonist of the human EP2 receptor. Its binding affinity is consistently reported with a Schild K_B value of approximately 9.7 nM to 10 nM. caymanchem.comnih.gov

The selectivity of this compound is a key feature, demonstrating significantly lower affinity for other prostanoid receptors. It is over 300-fold more selective for the EP2 receptor compared to other related receptors. researchgate.net In functional cAMP-mediated assays, its selectivity for EP2 over other Gαs-coupled prostanoid receptors, such as DP1, EP4, and IP, was found to be more than 500-fold. researchgate.net This high degree of selectivity is critical for minimizing off-target effects and ensuring that its biological activities are mediated specifically through the EP2 receptor.

Table 1: Receptor Binding Affinity and Selectivity of this compound

Receptor Binding Affinity (K_B, nM) Selectivity vs. EP2
EP2 9.7 -
DP1 7,320 ~755-fold
EP4 5,300 ~546-fold
IP >10,000 >1030-fold

Data sourced from functional assays measuring antagonism of agonist-induced cAMP production in cells expressing the respective human receptors. caymanchem.com

To assess its broader interaction profile, TG11-77 has been screened against panels of other GPCRs and transporters. In a broad screening panel covering 75 different targets, the compound showed a clean profile, reinforcing its specificity for the EP2 receptor. researchgate.net

Further investigation into its interaction with transporters revealed that TG11-77 is a weak inhibitor of the liver and kidney uptake transporters OATP1B1 and MATE1. researchgate.net It has also been identified as both an inhibitor and a substrate for certain transporters, a characteristic that may influence its brain-to-plasma concentration ratio. researchgate.net

Modulation of Intracellular Signaling Pathways by this compound

The EP2 receptor primarily signals through the Gαs-cAMP-PKA pathway. nih.govacs.org Upon binding of its endogenous ligand PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors, culminating in the modulation of gene expression. nih.govbpsbioscience.com As a competitive antagonist, this compound blocks the initiation of this cascade by preventing PGE2 binding.

A primary consequence of EP2 receptor antagonism by this compound is the suppression of pro-inflammatory gene expression. In cellular models, this compound has been shown to inhibit the upregulation of key inflammatory mediators. In mouse BV-2 microglial cells engineered to express human EP2 receptors, treatment with TG11-77 (at concentrations of 0.3 and 1 µM) effectively inhibited the expression of genes encoding Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) that were induced by lipopolysaccharide (LPS) and an EP2 receptor agonist. caymanchem.com

Furthermore, in a mouse model of neuroinflammation, administration of this compound led to a significant reduction in the mRNA levels of IL-1β, IL-6, Tumor Necrosis Factor (TNF), and the chemokine CCL2 in the neocortex. nih.gov This demonstrates the compound's ability to broadly attenuate the expression of molecules central to the inflammatory response in the brain. nih.gov

Table 2: Effect of this compound on Inflammatory Gene Expression

Gene Cellular Model Effect
COX-2 Mouse BV-2 Microglia Inhibition of induced expression. caymanchem.com
IL-1β Mouse BV-2 Microglia, Mouse Neocortex Inhibition of induced expression. caymanchem.comnih.gov
IL-6 Mouse BV-2 Microglia, Mouse Neocortex Inhibition of induced expression. caymanchem.comnih.gov
TNF Mouse Neocortex Reduction of induced mRNA levels. nih.gov
CCL2 Mouse Neocortex Reduction of induced mRNA levels. nih.gov

Microglia, the resident immune cells of the central nervous system, are key players in neuroinflammation, and they express EP2 receptors. acs.org The mechanism of action of this compound in these cells is centered on its ability to block PGE2-mediated signaling. Activation of the EP2 receptor on microglia is known to suppress beneficial homeostatic functions, such as the phagocytic clearance of protein aggregates like amyloid-β. acs.org

By antagonizing the EP2 receptor, this compound prevents the downstream signaling that leads to a pro-inflammatory state. acs.orgnih.gov This includes inhibiting the upregulation of pro-inflammatory cytokines and chemokines. acs.org In animal models, this antagonism has been shown to attenuate microgliosis (the activation and proliferation of microglia) and astrogliosis, key indicators of neuroinflammation. nih.gov The compound's anti-inflammatory activity in microglia-derived BV2 cell cultures further reinforces its potential to modulate neuroinflammatory pathways. acs.orgnih.gov

Functional Antagonism in Cellular Models

The functional antagonism of this compound has been clearly demonstrated in various in vitro cellular models. In mouse BV-2 microglial cells that express human EP2 receptors, TG11-77 functionally opposes the effects of the EP2-selective agonist ONO-AE1-259-01. caymanchem.com When these cells are stimulated with the agonist, there is a marked increase in the expression of inflammatory genes; pre-treatment with this compound effectively blocks this induction. caymanchem.com

This functional blockade confirms that this compound acts as a true antagonist at the cellular level, preventing the receptor from transducing its signal in response to an agonist. These studies, which show a suppression of inflammatory gene expression, validate the use of this compound as a tool to counter the pro-inflammatory consequences of EP2 receptor activation. nih.govresearchgate.net

Inhibition of EP2 Receptor Agonist-Induced Responses

This compound acts as a competitive antagonist at the human EP2 receptor. acs.org This was demonstrated in studies where this compound caused a concentration-dependent, parallel rightward shift in the concentration-response curve of the EP2 agonist, PGE2. acs.org Schild regression analysis confirmed this competitive mechanism of antagonism, revealing a high affinity of this compound for the EP2 receptor. acs.org

The potency and selectivity of this compound have been quantified in various studies. It exhibits a high potency for the EP2 receptor with a Schild KB value of 9.7 nM. caymanchem.commedkoo.comtargetmol.com This indicates a strong binding affinity to the receptor. Furthermore, this compound demonstrates significant selectivity for the EP2 receptor over other prostanoid receptors. caymanchem.com

Table 1: Receptor Selectivity of this compound

Receptor KB (nM) Selectivity vs. EP2
EP2 9.7 -
DP1 7,320 >750-fold
EP4 5,300 >500-fold
IP >10,000 >1000-fold

Data sourced from Cayman Chemical. caymanchem.com

This high selectivity is crucial for attributing its pharmacological effects specifically to the inhibition of the EP2 receptor signaling pathway.

Effects on Glial Cell Activation and Phenotype

The EP2 receptor is implicated in neuroinflammatory processes, and its activation can influence the behavior of glial cells, such as microglia and astrocytes. nih.govacs.org this compound has been shown to modulate glial cell activation and the expression of inflammatory mediators. caymanchem.comsigmaaldrich.com

In a microglial cell line (BV-2) expressing human EP2 receptors, this compound was found to inhibit the expression of genes encoding pro-inflammatory molecules. caymanchem.com Specifically, treatment with this compound suppressed the upregulation of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and interleukin-6 (IL-6) that was induced by the EP2 receptor agonist ONO-AE1-259-01 in the presence of lipopolysaccharide (LPS). caymanchem.com

Table 2: Effect of this compound on Inflammatory Gene Expression in BV-2 Microglia

Gene Inducing Agents This compound Concentration Effect
COX-2 LPS + ONO-AE1-259-01 0.3 and 1 µM Inhibition of expression
IL-1β LPS + ONO-AE1-259-01 0.3 and 1 µM Inhibition of expression
IL-6 LPS + ONO-AE1-259-01 0.3 and 1 µM Inhibition of expression

Data sourced from Cayman Chemical. caymanchem.com

Furthermore, studies in animal models of neurological disorders have demonstrated the ability of this compound to attenuate gliosis, which is the reactive change of glial cells in response to CNS damage. In a mouse model of thrombotic stroke, treatment with this compound reduced reactive astrogliosis and microgliosis in the ischemic brain. acs.org Similarly, in a mouse model of Alzheimer's disease, this compound was shown to attenuate neuroinflammation and gliosis. emory.edunih.gov This was evidenced by the reduced expression of glial markers such as glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (Iba1) for microglia. acs.orgnih.gov These findings suggest that by blocking the EP2 receptor, this compound can modulate the phenotype of glial cells, shifting them away from a pro-inflammatory state.

Preclinical Pharmacological Characterization in Animal Models

In Vivo Pharmacokinetics in Rodent Species

The pharmacokinetic profile of TG11-77 HCl has been investigated in rodents, focusing on its ability to reach the intended site of action in the brain and its persistence in the systemic circulation.

Brain Permeability and Brain-to-Plasma Ratio

This compound demonstrates the ability to cross the blood-brain barrier. acs.orgnih.gov Following oral administration in mice, it achieved a brain-to-plasma ratio of 0.4. acs.orgnih.govnih.govgrantome.com In another study, the brain-to-plasma ratio was reported to range from 0.4 to 4, with the variation dependent on the timing of sample collection. researchgate.netnih.gov Specifically, after a single intraperitoneal injection in mice, the concentration of this compound in the brain was found to be twofold higher than its potency in females and sixfold higher in males. nih.gov

Plasma Half-Life and Systemic Exposure

The compound exhibits an acceptable plasma half-life in rodents. researchgate.net Studies in mice have determined the plasma half-life of this compound to be 2.4 hours. nih.govgrantome.comresearchgate.net Chronic oral dosing in mice resulted in plasma concentrations that were, on average, 17-fold higher than its EP2 potency. nih.gov On the seventh day of this chronic dosing study, plasma concentrations varied, reaching between 4.2 and 46.5 times higher than its potency. nih.gov

Assessment of Transporter Substrate/Inhibitor Properties (e.g., MDR1, BCRP, OATP1B1, MATE1)

In vitro studies using Madin-Darby Canine Kidney (MDCK) cells expressing human transporters have shown that TG11-77 is both a substrate and an inhibitor of the Multi-Drug Resistance Protein 1 (MDR1) and the Breast Cancer Resistance Protein (BCRP). researchgate.net These proteins are significant efflux transporters at the blood-brain barrier. researchgate.net Additionally, TG11-77 was identified as a weak inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1) and the multidrug and toxin extrusion protein 1 (MATE1), which are uptake transporters in the liver and kidney. researchgate.net

Assessment of Physiological Parameters in Non-Disease Animal Studies

To evaluate the baseline effects of this compound, studies were conducted in healthy rodents to monitor cardiovascular, respiratory, and hematological parameters.

Cardiovascular and Respiratory Function Evaluation in Rodents

Administration of this compound, both acutely and chronically, did not result in adverse effects on cardiovascular or respiratory function in mice and rats. nih.govresearchgate.net No significant changes were observed in systolic and diastolic blood pressure or heart rate in rodents on either a normal or high-salt diet. nih.govacs.org

Bone Morphology and Density in Rodent Models

Concerns regarding the potential for adverse skeletal effects from the pharmacological antagonism of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2 have been a consideration in its development as a therapeutic target. nih.govresearchgate.net This is partly due to the known anabolic roles of EP2 signaling in bone and observations from animal models with global EP2 gene deletion. acs.orggoogleapis.com To specifically address whether pharmacological intervention with an EP2 antagonist mirrors these genetic models, studies were conducted to evaluate the impact of chronic this compound administration on bone structure in healthy rodents. nih.govacs.org

In a key preclinical study, healthy mice received chronic administration of this compound for 28 days. acs.orgnih.gov Following the treatment period, microcomputed tomography (μCT) was employed to conduct a detailed analysis of the hind limbs. acs.orgnih.gov Specifically, the femur and tibia were examined to assess critical parameters of bone health. acs.org The investigation included diaphyseal scans to measure bone mass and metaphyseal scans to evaluate the trabecular network. acs.orgnih.gov

The results of this comprehensive analysis demonstrated that chronic exposure to this compound did not produce any adverse effects on key bone morphological or density parameters. nih.gov The study concluded that there were no significant differences in bone volume or bone mineral density between the mice treated with this compound and the vehicle-treated control group. nih.govacs.orgnih.gov These findings are significant as they suggest that, unlike the effects seen in global EP2 knockout mice, the use of a small molecule reversible EP2 antagonist does not negatively impact bone structure in healthy adult animals. nih.gov This alleviates a potential concern and supports the continued investigation of EP2 antagonists for various therapeutic applications. acs.org

Research Findings on Bone Parameters in Rodent Models

The following table summarizes the effects of chronic this compound administration on bone parameters as determined by microcomputed tomography (μCT) analysis in mice.

ParameterBone AnalyzedFindingReference
Bone VolumeFemur, TibiaNo adverse effect observed nih.gov, acs.org
Bone Mineral DensityFemur, TibiaNo adverse effect observed nih.gov, acs.org
Bone MassFemur, TibiaNo adverse effect determined from diaphyseal scans acs.org, nih.gov
Trabecular NetworkFemur, TibiaNo adverse effect determined from metaphyseal scans acs.org, nih.gov

Investigation of Therapeutic Efficacy in Preclinical Disease Models

Neuroinflammation Models

Neuroinflammation is a key pathological feature in many central nervous system (CNS) diseases. researchgate.netresearchgate.net TG11-77 HCl, a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2, has been investigated for its anti-inflammatory properties in the brain. nih.govcaymanchem.comaxonmedchem.commedkoo.com The EP2 receptor is implicated in exacerbating neuroinflammatory and neurodegenerative processes. nih.govacs.org

Lipopolysaccharide (LPS)-Induced Neuroinflammation Models in Rodents

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is frequently used to induce a robust inflammatory response and neuroinflammation in animal models. nih.govemory.edunih.gov Studies have utilized LPS to create neuroinflammation in rodents to test the therapeutic potential of this compound. nih.govemory.edunih.gov

In a "two-hit" mouse model of Alzheimer's disease, where 5xFAD transgenic mice were given LPS to provoke additional brain inflammation, treatment with this compound was assessed. nih.govemory.edunih.gov The results from this model showed that this compound significantly reduced the elevated mRNA levels of proinflammatory mediators such as IL-1β, TNF, and IL-6 in the neocortex of female mice. nih.gov This suggests that the compound can effectively counter the inflammatory cascade initiated by LPS in this specific disease context. nih.govemory.edunih.gov

Attenuation of Astrogliosis and Microgliosis

Astrogliosis and microgliosis, the activation and proliferation of astrocytes and microglia respectively, are cellular hallmarks of neuroinflammation. nih.govnih.gov These processes can be both beneficial and detrimental, but in chronic conditions, they often contribute to neuronal damage. researchgate.net

In the LPS-induced neuroinflammation model in 5xFAD female mice, this compound treatment led to a significant reduction in markers for both astrogliosis (GFAP) and microgliosis (Iba1, CD11b). nih.govnih.gov Immunohistochemistry analysis confirmed that the compound attenuated the increase in the area covered by both astrocytes and microglia in various brain regions of these mice. nih.gov

Interestingly, in a model of status epilepticus (SE) in mice, while this compound effectively reduced microgliosis, it did not have a noticeable effect on astrogliosis four days after the initial insult. nih.govresearchgate.net This indicates a selective action of the compound on different glial cell types depending on the specific pathological context.

Neurological Disease Models

The therapeutic potential of this compound has also been explored in preclinical models of specific neurological diseases, with a significant focus on epilepsy and its associated comorbidities. researchgate.netnih.govresearchgate.net

Epilepsy Models (e.g., Status Epilepticus (SE) in Rodents)

Status epilepticus (SE), a condition of prolonged or recurrent seizures, is a neurological emergency that can lead to significant brain damage and long-term consequences like cognitive deficits. nih.govmedlink.compracticalneurology.com Pilocarpine is a chemical agent commonly used to induce SE in rodent models, mimicking aspects of human temporal lobe epilepsy. nih.govresearchgate.net

Research has shown that brief treatment with this compound following pilocarpine-induced SE in mice can have beneficial effects. nih.govresearchgate.net The compound is a brain-permeable EP2 receptor antagonist, and activation of this receptor is believed to contribute to the inflammatory response, neuronal injury, and cognitive deficits that follow seizure activity. nih.govresearchgate.net

A major debilitating consequence of epilepsy and SE is the development of cognitive impairments. nih.gov The Y-maze spontaneous alternation test is a behavioral assay used to assess spatial working memory in rodents. scantox.comcreative-biolabs.com

In mice that had experienced pilocarpine-induced SE, a profound deficit in Y-maze performance was observed. nih.govresearchgate.net However, subsequent treatment with this compound eliminated this cognitive deficit, with the treated mice performing similarly to control animals that had not experienced seizures. nih.govresearchgate.net This improvement in working memory was not due to changes in motor activity. nih.gov These findings suggest that this compound can prevent the cognitive decline that often follows an event like SE. nih.govacs.org

In addition to cognitive benefits, this compound was found to reduce delayed mortality in mice following SE. nih.govresearchgate.net While it did not affect acute mortality during or immediately after the seizure event, it improved survival in the days following. nih.gov

As mentioned previously, this compound significantly attenuated microgliosis in the brains of mice after SE. nih.govresearchgate.net A profound activation of microglia is a typical response to SE, and this was consistently quelled by the compound in various brain regions, including the amygdala. nih.gov The reduction in microgliosis was found to be correlated with the plasma exposure of the compound. nih.gov

Data Tables

Table 1: Effect of this compound on Microgliosis in the Amygdala after Status Epilepticus

Table 2: Effect of this compound on Y-maze Performance after Status Epilepticus

Effects on Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical component in maintaining the homeostasis of the central nervous system (CNS). nih.gov Its disruption is a hallmark of many neurological disorders. nih.gov The prostaglandin E2 receptor EP2 activation has been implicated in the leakage of the blood-brain barrier. researchgate.net TG11-77, as a brain-permeable EP2 antagonist, has been investigated for its ability to mitigate this disruption. researchgate.netnih.gov Studies have shown that TG11-77 is a substrate and inhibitor for both MDR1 and BCRP transporters, which are key efflux transporters at the BBB. researchgate.net This interaction may contribute to its ability to cross the BBB and exert its effects within the CNS. researchgate.net

Alzheimer's Disease Models (e.g., 5xFAD Transgenic Mice)

The 5xFAD transgenic mouse model is a well-established tool for studying Alzheimer's disease (AD), as it recapitulates key aspects of AD pathology, including the accumulation of amyloid-beta (Aβ) and subsequent neuroinflammation. scantox.comaging-us.com

Neuroinflammation is a critical component in the progression of Alzheimer's disease. nih.gov In the 5xFAD mouse model, this compound has demonstrated the ability to attenuate neuroinflammation. nih.govemory.edu Specifically, in a "two-hit" model where genetic predisposition (5xFAD) is combined with an environmental insult (lipopolysaccharide, LPS), this compound treatment significantly reduced the mRNA levels of proinflammatory mediators such as IL-1β, TNF, IL-6, and CCL2 in the neocortex of female mice. nih.gov Furthermore, the compound was effective in decreasing markers of gliosis, including IBA1, GFAP, CD11b, and S110B, as well as their corresponding proteins. nih.govnih.gov This anti-inflammatory effect, characterized by the suppression of gliosis and neuroinflammation, was particularly evident in the two-hit model where both genetic and environmental factors contribute to the pathology. nih.gov

The relationship between this compound and amyloid-beta (Aβ) pathology appears to be complex and indirect. While the primary effect of the compound is the reduction of neuroinflammation, this can, in turn, influence Aβ deposition. nih.gov Interestingly, in the two-hit 5xFAD female mice, treatment with the EP2 antagonist resulted in a modest increase in amyloid-plaque deposition. nih.govnih.gov This effect was not observed in the single-hit genetic female cohort, suggesting that the impact on Aβ is dependent on the inflammatory context. nih.govnih.gov

The following table summarizes the effects of this compound on amyloid pathology in 5xFAD mice:

Brain Region Effect on Congo Red Positive Amyloid Plaques (Two-Hit Female 5xFAD Mice)
Overall Brain Modest increase in deposition
Multiple Brain Regions No significant difference in any single region
Single-Hit Genetic 5xFAD Females No statistically significant effect on number, size, or area covered by plaques

The "two-hit" hypothesis of Alzheimer's disease suggests that a combination of genetic predisposition and environmental triggers is necessary to initiate the disease process. researchgate.net This has been modeled in preclinical studies using 5xFAD mice (the genetic "hit") and administering a peripheral inflammatory stimulus like lipopolysaccharide (LPS) (the environmental "hit"). nih.govemory.edu

In these two-hit models, this compound has shown significant therapeutic efficacy. nih.govnih.gov The compound was able to ameliorate the robust neuroinflammation induced by the combination of the 5xFAD transgene and LPS administration. nih.govemory.edu Notably, the anti-inflammatory effects of the EP2 antagonist were observed specifically in the two-hit cohort of female mice and not in single-hit models (either genetic or environmental alone). nih.gov This highlights the potential of this compound in targeting disease states where multiple pathogenic factors are at play. nih.govnih.gov

The table below outlines the experimental design of a two-hit model study with this compound:

Cohort Genetic Background Environmental Insult Treatment Duration
1 (Single-Hit) 5xFAD or nTg None Vehicle or TG11-77.HCl 12 weeks
2 (Two-Hit) 5xFAD or nTg LPS (0.5 mg/kg/week) Vehicle or TG11-77.HCl 8 weeks

Broader Anti-Inflammatory Applications in Non-CNS Preclinical Models

The anti-inflammatory properties of this compound are not limited to the central nervous system.

Peripheral Inflammation Models (General)

Studies have demonstrated the beneficial effects of EP2 antagonists, including this compound, in preclinical models of peripheral inflammation. nih.govresearchgate.net Research has shown that treatment with this compound did not lead to adverse effects on blood cell counts in mice, even with chronic exposure. nih.govresearchgate.net This suggests a favorable profile for its use in systemic inflammatory conditions. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Additional EP2 Receptor-Mediated Pathologies in Preclinical Settings

Activation of the EP2 receptor is known to exacerbate neuroinflammatory and neurodegenerative pathologies in several central nervous system (CNS) diseases. nih.gov The primary therapeutic rationale for an EP2 antagonist like TG11-77 HCl is to attenuate these inflammatory consequences. nih.gov Preclinical research has demonstrated its potential in several key disease models.

In a "two-hit" mouse model of Alzheimer's disease (AD), which combines a genetic predisposition (5xFAD mice) with an environmental inflammatory trigger (lipopolysaccharide, LPS), this compound demonstrated significant anti-inflammatory effects. nih.gov In this model, the compound effectively reduced the elevated mRNA levels of proinflammatory mediators such as IL-1β, TNF, IL-6, and CCL2, as well as glial markers like IBA1 and GFAP in the neocortex of female mice. nih.gov This suggests a targeted efficacy in scenarios of heightened neuroinflammation. nih.gov The development of this compound was specifically intended to create a suitable candidate for chronic dosing in CNS disease models like AD. nih.gov

The role of EP2 antagonism has also been extensively explored in models of epilepsy and status epilepticus (SE), a condition marked by prolonged seizures and significant neuroinflammation. nih.govgrantome.com Activation of the EP2 receptor is implicated in the blood-brain barrier leakage, neuronal injury, and cognitive deficits that follow seizure activity. grantome.comnih.gov In a pilocarpine-induced SE mouse model, this compound was shown to eliminate profound cognitive deficits in a Y-maze performance test, reduce delayed mortality, and decrease microgliosis. nih.govresearchgate.net These findings build upon earlier work with first-generation EP2 antagonists, reinforcing the therapeutic potential of this mechanism in mitigating the severe comorbidities associated with epilepsy. grantome.comnih.gov

Beyond Alzheimer's disease and epilepsy, the EP2 receptor is considered a therapeutic target in other conditions such as cerebral aneurysms, endometriosis, and glioblastoma. nih.govacs.orgnih.gov While much of the foundational in vivo work in these areas was conducted with precursor compounds like TG6-10-1, the improved properties of this compound make it a strong candidate for future preclinical exploration in these and other EP2-mediated pathologies. nih.govacs.org

Preclinical ModelKey Research Findings for this compoundReference
"Two-Hit" Alzheimer's Disease (5xFAD mice + LPS)Significantly reduced elevated mRNA levels of proinflammatory mediators (IL-1β, TNF, IL-6, CCL2) and glial markers (IBA1, GFAP) in the neocortex of female mice. nih.gov
Status Epilepticus (Pilocarpine-induced)Eliminated profound post-seizure cognitive deficits, reduced delayed mortality, and attenuated microgliosis in the amygdala. nih.govresearchgate.net
In Vitro Neuroinflammation (BV2 Microglia)Inhibited the expression of genes encoding COX-2, IL-1β, and IL-6 induced by LPS and an EP2 receptor agonist. caymanchem.com

Development of Advanced In Vivo Imaging and Biomarker Technologies for EP2 Antagonist Activity

The advancement of this compound into further preclinical and potential clinical studies necessitates the development of robust methods to measure its engagement with the EP2 receptor and its downstream pharmacological effects in vivo.

Biomarker strategies have focused on quantifying the downstream effects of EP2 antagonism. A primary mechanism of EP2 signaling is the Gαs-dependent production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govacs.org Therefore, assays measuring changes in cAMP levels in response to this compound are fundamental in vitro tools. researchgate.net For in vivo applications, pharmacodynamic biomarkers are crucial for confirming the biological activity of the compound. Research into other EP2/EP4 antagonists has identified urinary prostaglandin (B15479496) E metabolite (PGEM) as a potential systemic biomarker of pathway inhibition. bmj.com Another approach involves ex vivo stimulation of whole blood samples to measure the recovery of TNF-α production in the presence of PGE2, providing a functional readout of EP2/EP4 blockade. bmj.com

In preclinical CNS models, the most relevant biomarkers for this compound have been the direct measurement of inflammatory gene and protein expression in affected brain tissue. Studies have successfully used the quantification of mRNA for cytokines like IL-1β, TNF, and IL-6, and glial activation markers such as IBA1 and GFAP, to demonstrate the anti-inflammatory and anti-gliosis effects of this compound treatment. nih.govnih.gov These molecular and cellular readouts serve as critical biomarkers of the compound's desired activity within the CNS.

Comparative Analysis with Other EP2 Antagonists and Prostanoid Modulators

This compound was developed through a lead optimization program designed to improve upon the properties of earlier compounds. nih.gov Its characteristics are best understood in comparison to its direct precursor, TG6-10-1, and other notable EP2 antagonists.

The initial lead, TG6-10-1, showed promise with excellent brain permeability (brain-to-plasma ratio of 1.7) and demonstrated neuroprotective actions in rodent models. nih.govnih.gov However, it was limited by moderate selectivity (only 10-fold for EP2 over the prostanoid DP1 receptor), low aqueous solubility (27 µM), and a relatively short plasma half-life (1.7 h). nih.gov this compound was engineered to overcome these limitations. It exhibits significantly improved water solubility as a hydrochloride salt (2.52 mM) and boasts over 300-fold selectivity against other prostanoid receptors, including DP1, EP4, and IP. nih.govgrantome.comresearchgate.net While its brain-to-plasma ratio of 0.4 is lower than that of its predecessor, it is sufficient for CNS activity, and it has an acceptable plasma half-life of 2.4 hours in mice. nih.govgrantome.com

Other EP2 antagonists have been developed, including TG8-260, which is potent but not brain-permeable, making it a tool for studying peripheral inflammation. nih.govnih.gov Compounds from other developers, such as PF-04418948, have also been used in preclinical models, for instance in endometriosis, and serve as important benchmarks for potency and selectivity. acs.orgnih.gov this compound's combination of high potency (Schild K_B of 9.7 nM), high selectivity, water solubility, and brain permeability makes it a standout candidate for CNS disorders. nih.govcaymanchem.comaxonmedchem.com

CompoundPotency (KB)SelectivityBrain/Plasma RatioAqueous SolubilityReference
This compound 9.7 nM>300-fold vs. other prostanoid receptors (DP1 KB = 7,320 nM; EP4 KB = 5,300 nM)0.4High (2.52 mM) nih.govgrantome.comcaymanchem.com
TG6-10-117.8 nM~10-fold vs. DP1 receptor1.7Low (27 µM) nih.govnih.gov
PF-044189487.6 nM (Ki)Selective vs. other EP receptorsNot specifiedNot specified nih.gov

Strategic Considerations for Advancing Preclinical Compound Development

The progression of this compound toward clinical trials has been guided by a clear and deliberate preclinical development strategy. This strategy involved several key phases aimed at optimizing the compound's properties and de-risking its development.

The first strategic consideration was lead optimization . The development of this compound was a direct response to the identified deficiencies of the first-generation antagonist, TG6-10-1. nih.gov The primary goals of the optimization program were to enhance aqueous solubility, improve metabolic stability and plasma half-life, and increase selectivity, all while maintaining high potency and brain permeability. nih.gov This was achieved through systematic structure-activity relationship (SAR) studies that led to the second-generation chemical scaffold of TG11-77. nih.gov

A second crucial strategy was formulation improvement . A significant hurdle for the precursor compound was its low aqueous solubility, which complicates formulation for in vivo studies and potential clinical use. nih.gov The strategic decision to synthesize and develop the hydrochloride salt form, this compound, directly addressed this problem, dramatically increasing its water solubility and making it suitable for oral administration, including chronic dosing in drinking water for long-term animal studies. nih.govnih.gov

The final phase of the preclinical strategy involved conducting formal Investigational New Drug (IND)-enabling studies . This represents a critical step in translating a promising compound from the laboratory to the clinic. For this compound, all the necessary in vitro studies required to submit an IND application have been completed. nih.govresearchgate.net Furthermore, non-GLP (Good Laboratory Practice) dose range-finding toxicology studies in rats have been performed, which identified no overt signs of toxicity. nih.govresearchgate.netresearchgate.net These formal studies provide the foundational data package necessary to support an application for first-in-human clinical trials. grantome.com

Q & A

Q. How can interdisciplinary teams collaboratively design studies on this compound while ensuring methodological consistency?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with version control for protocol sharing. Use consensus frameworks (e.g., PRIDE-MBL) for data annotation and pre-register study designs on platforms like Open Science Framework. Conduct regular cross-lab audits to align experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.